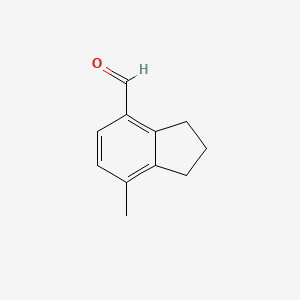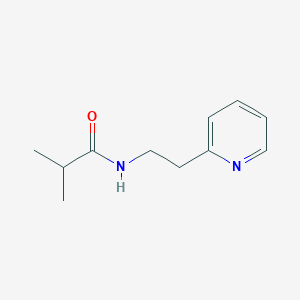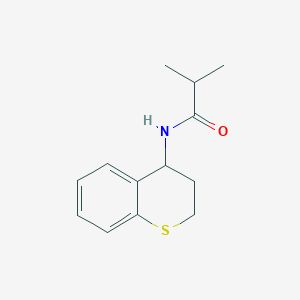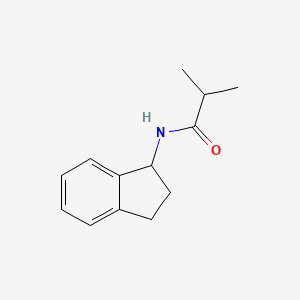![molecular formula C12H16BrNO B7463552 N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide, commonly known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s as a potential anti-viral drug. However, after extensive research, it was found to have adaptogenic and psychostimulant properties, which make it a promising drug for treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of Bromantane is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. It also increases the expression of certain proteins, such as brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
Bromantane has been shown to have various biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, which are associated with mood, motivation, and reward. It also enhances the release of norepinephrine, which is involved in arousal, attention, and memory. Bromantane has been shown to reduce the levels of stress hormones, such as cortisol, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It also has antioxidant properties and can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Bromantane has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments. It also has a narrow therapeutic window, which means that the optimal dose for a particular experiment may be difficult to determine.
Zukünftige Richtungen
Bromantane has several potential future directions for research. It could be investigated as a potential treatment for various medical conditions, such as depression, anxiety, and neurodegenerative diseases. It could also be studied for its potential use as a cognitive enhancer or performance enhancer. Further research could also explore its mechanism of action and its effects on various neurotransmitters and proteins in the brain.
Conclusion
Bromantane is a synthetic compound with adaptogenic and psychostimulant properties. It has been extensively studied for its potential use in treating various medical conditions and enhancing cognitive and physical performance. Its mechanism of action is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters and proteins in the brain. Bromantane has several advantages for lab experiments, but it also has some limitations. Future research could explore its potential use in various medical conditions and its mechanism of action.
Synthesemethoden
Bromantane is synthesized from 1-bromo-4-(dimethylamino)but-2-ene and adamantane-2,3-dione. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The product is obtained in high yield and purity and can be further purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Bromantane has been extensively studied for its adaptogenic and psychostimulant properties. It has been shown to improve physical and mental performance, reduce fatigue and stress, and enhance cognitive function. It has also been investigated as a potential treatment for various medical conditions, such as depression, anxiety, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINWLHWEMDQUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-bromophenyl)ethyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
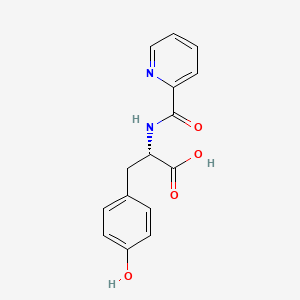
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
